N,N-dimethyl-3-phenylpropan-1-amine
Overview
Description
N,N-dimethyl-3-phenylpropan-1-amine is an organic compound with the molecular formula C11H17N. It is a tertiary amine with a phenyl group attached to the third carbon of a propane chain. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Scientific Research Applications
N,N-dimethyl-3-phenylpropan-1-amine has a wide range of applications in scientific research:
Safety and Hazards
“1-Dimethylamino-3-phenylpropane” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Preparation Methods
N,N-dimethyl-3-phenylpropan-1-amine can be synthesized through several methods. One common synthetic route involves the reduction of dimethylamides using lithium aluminum hydride (LiAlH4) in an anhydrous tetrahydrofuran (THF) environment . Another method involves the hydrolysis of cyano intermediates to produce 1-phenyl-3-dimethylaminopropane derivatives .
Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of method depends on the desired application and the availability of starting materials.
Chemical Reactions Analysis
N,N-dimethyl-3-phenylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common reagents used in these reactions include strong oxidizing agents, reducing agents like LiAlH4, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used .
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-phenylpropan-1-amine involves its interaction with specific molecular targets. For instance, it can act as an agonist at the μ-opioid receptor, leading to analgesic effects. Additionally, it may inhibit norepinephrine reuptake, contributing to its antidepressant properties . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
N,N-dimethyl-3-phenylpropan-1-amine can be compared with other similar compounds, such as:
1-Dimethylamino-2-phenylpropane: This compound has a similar structure but with the phenyl group attached to the second carbon.
1-Dimethylamino-3-phenylbutane: This compound has an additional carbon in the chain, making it a butane derivative.
The uniqueness of this compound lies in its specific structural arrangement, which influences its chemical reactivity and biological activity .
Properties
IUPAC Name |
N,N-dimethyl-3-phenylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-12(2)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXXDRKTOJAAQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152620 | |
Record name | 1-Dimethylamino-3-phenylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199-99-1 | |
Record name | N,N-Dimethylbenzenepropanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1199-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Dimethylamino-3-phenylpropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199991 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Dimethylamino-3-phenylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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